![molecular formula C8H7ClF3NO B3007286 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride CAS No. 2288710-41-6](/img/structure/B3007286.png)
4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride
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Overview
Description
4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride is a chemical compound with the CAS number 2288710-41-6 . It belongs to the categories of Aldehydes, Aniline and Impurities, Benzaldehyde and Impurities, Fluorinated Compounds, Other Cyclic Compounds, and Primary Amines .
Molecular Structure Analysis
The molecular weight of 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride is 225.6 . The InChI code is 1S/C8H6F3NO.ClH/c9-8(10,11)7-3-6(12)2-1-5(7)4-13;/h1-4H,12H2;1H .Physical And Chemical Properties Analysis
4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8 degrees Celsius .Scientific Research Applications
a. Wittig-Horner Reaction: This compound has been employed in the preparation of ω-(dimethylamino)-alkylethyl-4-(2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates via the Wittig-Horner reaction . Such derivatives may exhibit interesting pharmacological properties.
b. Photo-Responsive Properties: Researchers have characterized 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride using various techniques, including elemental analysis, x-ray crystallography, FT-IR, Raman, and UV-Vis spectroscopy. These studies provide insights into its photo-responsive behavior and potential applications in optoelectronics or materials science .
Bromination Reactions
The compound has also found utility in bromination reactions. For instance:
a. α-Bromination of Acetophenone Derivatives: In reactions with pyridine hydrobromide perbromide, 4-trifluoromethyacetophenone, 4-trifluoromethoxyacetophenone, and other acetophenone derivatives can be selectively brominated. Understanding the reactivity of this compound contributes to the development of novel synthetic routes .
Other Potential Applications
While the above fields highlight its primary uses, 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride may also find applications in other areas, such as materials science, catalysis, or fluorescent labeling. Researchers continue to explore its properties and potential .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Compounds with a similar structure have been known to inhibit the mitochondrial electron transport at the cytochrome bc (1) complex .
Mode of Action
It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
The inhibition of the mitochondrial electron transport at the cytochrome bc (1) complex suggests that it may interfere with energy production within the cell .
Pharmacokinetics
The presence of the trifluoromethyl group (-cf3) in the molecule could potentially influence its pharmacokinetic properties .
Result of Action
The inhibition of the mitochondrial electron transport at the cytochrome bc (1) complex suggests that it may disrupt energy production within the cell .
properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-6(12)2-1-5(7)4-13;/h1-4H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLAHRSTQPXIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride |
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